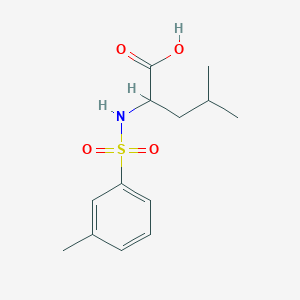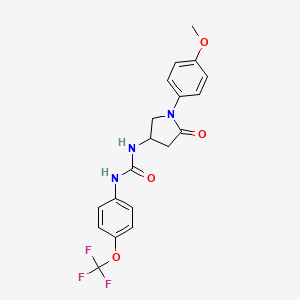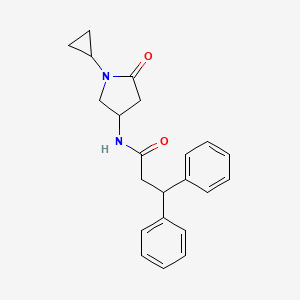
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unfortunately, I couldn’t find specific information on “N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide”. However, similar compounds like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide1 and N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide2 are available for research purposes12.
Synthesis Analysis
The synthesis analysis of the compound is not readily available in the search results. However, similar compounds like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide3 and N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoronicotinamide4 have been mentioned in the context of scientific research and their unique structure and properties34.Molecular Structure Analysis
The molecular structure analysis of the compound is not directly available. However, similar compounds like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4,5-triethoxybenzamide5 and N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide6 have been mentioned with their molecular formulas and weights56.Chemical Reactions Analysis
The chemical reactions analysis of the compound is not directly available. However, similar compounds like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide7 and N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide8 have been mentioned in the context of their potential applications in various fields of research and industry78.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are not directly available. However, similar compounds like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide3 and N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide11 have been mentioned with their molecular formulas and weights311.Applications De Recherche Scientifique
Reactivity and Synthetic Applications
- Cyclopropenones, like those related to the structure of interest, have been studied for their reactivity towards N-acylamidine derivatives, leading to the synthesis of pyrrolidine derivatives. This has implications for synthetic chemistry, especially in the formation of heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals (Cunha & Kascheres, 2001).
Enantioselective Synthesis
- The enantioselective synthesis of complex molecules, including pyrrolidines, is a significant area of research. It involves the development of methodologies for synthesizing compounds with high stereocontrol, which is crucial for the pharmaceutical industry. For instance, catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides are employed for synthesizing pyrrolidine scaffolds, important in natural products and biological probes (Narayan et al., 2014).
Antimicrobial and Antibacterial Agents
- Cycloalkylamino derivatives have been synthesized and evaluated for their in vitro and in vivo antibacterial activities. This research direction is crucial for discovering new therapeutic agents against resistant bacterial strains. For example, compounds with the 1-cyclopropyl moiety showed enhanced in vitro activity, highlighting the importance of cyclopropyl derivatives in drug development (Bouzard et al., 1992).
Biological and Pharmacological Studies
- The synthesis and pharmacological evaluation of compounds, including those with cyclopropyl and pyrrolidine rings, indicate potential antidepressant and nootropic activities. Such studies are vital for developing new treatments for psychiatric disorders and cognitive impairment (Thomas et al., 2016).
Conformational Analysis and Drug Design
- The conformational preferences of cyclopropyl derivatives, akin to the structure , are studied to understand their biological activities better. This research aids in the rational design of drugs by elucidating the structural requirements for biological activity (Casanovas et al., 2006).
Safety And Hazards
The safety and hazards information of the compound is not directly available. However, similar compounds like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide12 and N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoronicotinamide4 have been mentioned in the context of their potential applications in various fields of research and industry124.
Orientations Futures
The future directions of the compound are not directly available. However, similar compounds like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide12 and N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide13 have been mentioned in the context of their potential applications in various fields of research and industry1213.
Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed and specific information, it’s recommended to refer to scientific literature or contact experts in the field.
Propriétés
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(23-18-13-22(26)24(15-18)19-11-12-19)14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOTZHGWPLUKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

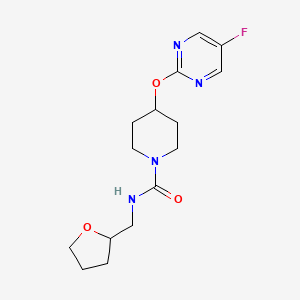
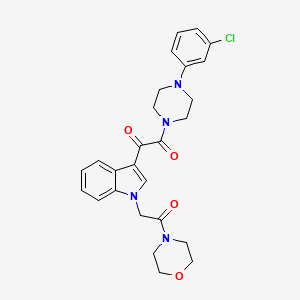
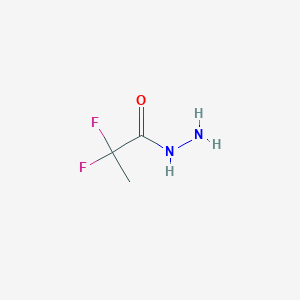
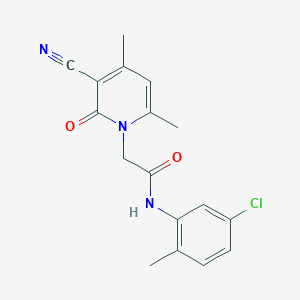
![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)
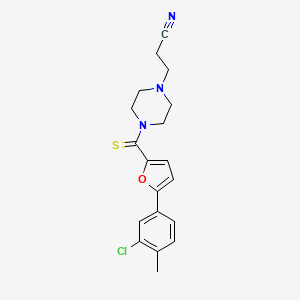
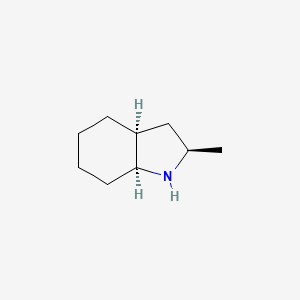
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)
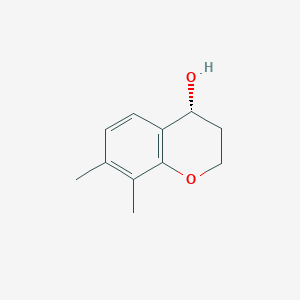
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)
![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)
